3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
Description
3-(2-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is a tetrazole-containing propanamide derivative. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-15-10-6-5-7-12(15)11-14(16-19-21-22-20-16)17(23)18-13-8-3-2-4-9-13/h2-10,14H,11H2,1H3,(H,18,23)(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNZEUISJEPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Synthesis via [2+3] Cycloaddition
The tetrazole ring is synthesized through a Huisgen-type cycloaddition between a nitrile precursor and sodium azide. For this compound, 3-(2-methoxyphenyl)-2-cyano-N-phenylpropanamide is reacted with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–120°C for 12–24 hours.
Reaction Conditions:
Propanamide Backbone Construction
The propanamide backbone is assembled via a coupling reaction between 3-(2-methoxyphenyl)propanoic acid and aniline. Using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the acid is activated to form an active ester, which subsequently reacts with aniline.
Optimization Insights:
- Coupling Agents: DCC/HOBt or ethyl chloroformate/N-methylmorpholine
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Reaction Time: 8–12 hours at 0–5°C
- Yield: 70–85%
Microwave-Assisted Synthesis for Enhanced Efficiency
Adapting methods from triazole synthesis, microwave irradiation accelerates the tetrazole cycloaddition. A mixture of 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, NaN₃, and NH₄Cl in acetonitrile is irradiated at 170°C for 25 minutes, achieving 80% yield with reduced side products.
Advantages:
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Microwave Route |
|---|---|---|---|
| Total Yield | 60–75% | 45–55% | 75–80% |
| Reaction Time | 24–36 hours | 30–40 hours | 25 minutes |
| Purification Complexity | Moderate | High | Low |
| Scalability | Industrial | Laboratory | Pilot-scale |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization Strategies
- Regioselectivity in Tetrazole Formation: Competitive formation of 1H- vs. 2H-tetrazole isomers is mitigated by using NH₄Cl as a proton source.
- Steric Hindrance: Ortho-methoxy substitution necessitates low-temperature coupling to prevent epimerization.
- Purification: Column chromatography with ethyl acetate/cyclohexane (3:7) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction of a nitro group leads to the formation of an amine group.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit notable anticancer activities. The tetrazole ring in 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is believed to enhance its interactions with biological targets, potentially leading to apoptosis in cancer cells.
-
Mechanism of Action :
- Induction of apoptosis.
- Inhibition of cell proliferation.
- Disruption of signaling pathways involved in cancer progression.
- Case Study: Anticancer Screening
Neuropharmacological Effects
Compounds containing tetrazole structures have been investigated for their neuropharmacological properties, including potential anxiolytic and antidepressant effects.
-
Mechanism of Action :
- Modulation of neurotransmitter levels (serotonin and dopamine).
- Potential interaction with various neurotransmitter receptors.
- Case Study: Neuropharmacological Assessment
Table 1: Summary of Biological Activities
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| Anticancer | 5 - 20 | |
| Neuroprotective | Not quantified |
| Feature | Influence on Activity |
|---|---|
| Tetrazole ring | Enhances receptor binding |
| Methoxy group | Increases lipophilicity |
| Phenyl substituents | Modulates interaction with biological targets |
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
(a) N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide ()
- Key Differences : Fluorine substituent at the ortho position of the phenylamide group.
- Impact : Fluorine’s electron-withdrawing nature may enhance metabolic stability and alter binding interactions compared to the unsubstituted phenyl group in the target compound.
- Molecular Formula : C₁₉H₁₈FN₅O₂ (inferred from IUPAC name).
(b) 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Key Differences : Additional methoxy groups at positions 2 and 3 (dimethoxyphenyl) and a para-methoxy group on the phenylamide.
- Impact : Increased electron-donating capacity may improve solubility but introduce steric hindrance. Molecular weight: ~367.41 g/mol (C₁₉H₂₁N₅O₃) .
(c) N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Key Differences : Ethyl and methyl substituents on the phenylamide and phenyl rings, respectively.
- Molecular weight: 335.40 g/mol (C₁₉H₂₁N₅O) .
Functional Group Modifications
(a) N-(2-Ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Key Differences : Hydroxy group at the para position of the methoxyphenyl ring.
(b) 3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide ()
Structural and Spectral Comparisons
Biological Activity
3-(2-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, a compound with the molecular formula , has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a methoxy group attached to a phenyl ring, a tetrazole moiety, and an amide functional group. The presence of these functional groups is critical for its biological activity. The chemical structure can be represented as follows:
1. Anticancer Activity
Research indicates that derivatives of tetrazole-containing compounds exhibit significant anticancer properties. For instance, the tetrazole ring is often associated with enhanced cytotoxicity against various cancer cell lines. In a study assessing the activity of related compounds, it was found that modifications to the phenyl ring can influence the efficacy against human cancer cell lines such as HCT-15 (colon carcinoma) and A431 (epidermoid carcinoma) with IC50 values below 10 μM for some derivatives .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT-15 | <10 | Induction of apoptosis |
| 2 | A431 | <10 | Inhibition of cell proliferation |
| 3 | U251 (glioblastoma) | <20 | Cell cycle arrest |
2. Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant effects. Similar compounds have shown efficacy in models of seizure activity, where modifications to the methoxy and phenyl groups significantly altered the anticonvulsant properties. For example, certain derivatives demonstrated complete protection against tonic-clonic seizures in animal models .
3. Inhibition of Enzymatic Activity
Research has also highlighted the compound's ability to inhibit specific enzymes, such as carbonic anhydrase and certain kinases involved in cancer progression. The SAR analysis revealed that substituents on the phenyl ring are crucial for enhancing inhibitory potency against these targets .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how variations in the chemical structure affect biological activity. Key findings include:
- Methoxy Substitution : The presence of a methoxy group on the phenyl ring enhances solubility and bioavailability.
- Tetrazole Ring : Essential for cytotoxicity; modifications can either enhance or diminish activity.
- Phenyl Ring Modifications : Substituents on the phenyl ring significantly affect binding affinity and selectivity for biological targets.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Presence | Increased solubility |
| Tetrazole Ring Variation | Altered cytotoxicity |
| Phenyl Substituents | Enhanced target selectivity |
Case Study 1: Anticancer Efficacy
In a recent study, a series of tetrazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with electron-donating groups like methoxy exhibited higher potency compared to those with electron-withdrawing groups . This underscores the importance of electronic effects in drug design.
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant activity of related tetrazole compounds demonstrated that specific substitutions could lead to significant reductions in seizure duration and frequency in rodent models, highlighting their therapeutic potential .
Q & A
Q. What are the key synthetic challenges in preparing 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, and how can they be addressed methodologically?
The synthesis involves coupling a 2-methoxyphenylpropanamide scaffold with a tetrazole ring. Key challenges include:
- Tetrazole ring formation : Requires cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂), but side reactions like over-alkylation may occur. Optimize stoichiometry and reaction time .
- Amide bond stability : Use coupling agents like HATU or DCC to minimize racemization during N-phenyl substitution .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate intermediates and final product .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
Q. What are the recommended protocols for assessing the compound’s stability under laboratory storage conditions?
- Thermal stability : Conduct TGA/DSC to identify decomposition points (expected >200°C for tetrazole derivatives) .
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 72 hours; monitor degradation via HPLC .
- Light sensitivity : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent photolytic cleavage of the methoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
Q. What computational strategies are effective for predicting the compound’s SAR and binding modes?
- Docking studies : Use AutoDock Vina with X-ray structures of target proteins (e.g., COX-2 or kinases). The tetrazole moiety often acts as a carboxylate bioisostere, forming hydrogen bonds with Arg120 in COX-2 .
- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to validate binding poses .
- QSAR modeling : Corporate Hammett constants (σ) of substituents on the phenyl ring to predict electron-withdrawing/donating effects on activity .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Administer 10 mg/kg (IV) to assess plasma half-life (t₁/₂) and tissue distribution. Monitor tetrazole-related nephrotoxicity via creatinine clearance .
- Metabolite profiling : Use bile-duct cannulated rats to identify glucuronide or sulfate conjugates .
- Toxicogenomics : RNA-seq of liver tissue to detect oxidative stress pathways (e.g., Nrf2 activation) .
Q. How can researchers optimize experimental design for studying environmental degradation pathways?
- Photodegradation : Expose to UV light (254 nm) in aqueous solution; quantify byproducts via HRMS .
- Microbial degradation : Use soil microcosms (OECD 307 guidelines) to assess half-life under aerobic conditions .
- QSAR-ECOSAR : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) based on logP and molecular weight .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
